molecular formula C9H13NO2 B1366401 1-Azaspiro[4.5]decane-2,8-dione CAS No. 749861-03-8

1-Azaspiro[4.5]decane-2,8-dione

Cat. No. B1366401
M. Wt: 167.2 g/mol
InChI Key: YYOZWKYDAIYBRI-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

A suspension of 1,4-dioxa-9-aza-dispiro[4.2.4.2]tetradecan-10-one (prepared according to J. Org. Chem. 2004, 69, 2755) (500 mg, 2.4 mmol) in THF (7 mL) was treated with 1M aqueous HCl (7 mL) and the resulting mixture stirred at ambient temperature for 20 hours. The reaction mixture was quenched with 1M aqueous NaOH (7 mL) and the mixture concentrated under vacuum. The resulting solid was purified by column chromatography on silica gel (gradient: DCM then 2 to 10% methanol in ethyl acetate) to afford 398 mg (quant.) of 1-aza-spiro[4.5]decane-2,8-dione. LCMS (Method B, ESI): RT=1.63 min, 168; 1H NMR (400 MHz, CDCl3) δ: 3.95 (s, 1H), 3.77-3.71 (m, 1H), 2.46-2.44 (m, 3H), 2.05-2.03 (m, 3H), 1.81-1.65 (m, 4H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:15][CH2:14][C:8]3([CH2:12][CH2:11][C:10](=[O:13])[NH:9]3)[CH2:7][CH2:6]2)[O:4]CC1.Cl>C1COCC1>[NH:9]1[C:8]2([CH2:14][CH2:15][C:5](=[O:4])[CH2:6][CH2:7]2)[CH2:12][CH2:11][C:10]1=[O:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O1CCOC12CCC1(NC(CC1)=O)CC2
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at ambient temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1M aqueous NaOH (7 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by column chromatography on silica gel (gradient

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1C(CCC12CCC(CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 398 mg
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.